molecular formula C8H17NO B15233215 trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine

trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine

Cat. No.: B15233215
M. Wt: 143.23 g/mol
InChI Key: YUAPUZDWVJWNRH-RNFRBKRXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclobutanone with ethylamine in the presence of a reducing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Typical nucleophiles include halides, thiols, and amines.

Major Products Formed:

Scientific Research Applications

Chemistry: trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: Its unique structure allows for the exploration of novel drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes .

Mechanism of Action

The mechanism of action of trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethoxy and amine groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: trans-3-Ethoxy-2,2-dimethylcyclobutan-1-amine is unique due to the presence of both ethoxy and amine groups on the cyclobutane ring.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1R,3R)-3-ethoxy-2,2-dimethylcyclobutan-1-amine

InChI

InChI=1S/C8H17NO/c1-4-10-7-5-6(9)8(7,2)3/h6-7H,4-5,9H2,1-3H3/t6-,7-/m1/s1

InChI Key

YUAPUZDWVJWNRH-RNFRBKRXSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H](C1(C)C)N

Canonical SMILES

CCOC1CC(C1(C)C)N

Origin of Product

United States

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